Benzyl propyl sulfide
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Overview
Description
Benzyl propyl sulfide is an organic compound characterized by the presence of a benzyl group (a phenyl ring attached to a methylene group) and a propyl group (a three-carbon chain) connected through a sulfur atom. This compound is part of the sulfide family, which are known for their distinctive sulfur-containing functional groups. This compound is used in various chemical processes and has applications in different fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl propyl sulfide can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction between benzyl chloride and propyl thiol. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the sulfide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are introduced into the reactor, where they react under controlled temperature and pressure conditions to yield the desired product. The reaction mixture is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Benzyl propyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert this compound to its corresponding thiol or other reduced forms. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The benzyl and propyl groups can undergo substitution reactions, where other functional groups replace the hydrogen atoms. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Oxidation: Benzyl propyl sulfoxide, benzyl propyl sulfone.
Reduction: Benzyl thiol, propyl thiol.
Substitution: Various substituted benzyl and propyl derivatives.
Scientific Research Applications
Benzyl propyl sulfide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other sulfur-containing compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzyl propyl sulfide involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form bonds with other molecules, leading to the formation of new chemical entities. These interactions can affect biological processes, such as enzyme activity and cellular signaling pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Benzyl methyl sulfide: Contains a methyl group instead of a propyl group.
Benzyl ethyl sulfide: Contains an ethyl group instead of a propyl group.
Propyl phenyl sulfide: Contains a phenyl group instead of a benzyl group.
Uniqueness: Benzyl propyl sulfide is unique due to the combination of its benzyl and propyl groups, which confer specific chemical properties and reactivity. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields.
Biological Activity
Benzyl propyl sulfide (C10H14S) is an organosulfur compound that has garnered interest in various fields, including pharmacology and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, antioxidant effects, and metabolic pathways, supported by relevant data tables and case studies.
This compound is characterized by the presence of a sulfide group attached to a benzyl and a propyl group. Its molecular structure can be represented as follows:
- Molecular Formula : C10H14S
- CAS Number : 22336-59-0
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. It has been noted for its effectiveness against various microorganisms, including bacteria and fungi.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 125 µg/ml | |
Escherichia coli | 250 µg/ml | |
Candida albicans | 62.5 µg/ml |
These findings suggest that this compound exhibits a broad spectrum of antimicrobial activity, particularly against pathogenic strains.
Antioxidant Properties
In addition to its antimicrobial effects, this compound has been studied for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases.
Case Study: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. The results indicated that:
- IC50 Value : 45 µg/ml
- Comparison with Standard Antioxidants : Less potent than ascorbic acid but more effective than many synthetic antioxidants.
This suggests that while this compound may not be the strongest antioxidant, it still contributes significantly to oxidative stress mitigation.
Metabolic Pathways
Understanding the metabolic pathways of this compound is essential for elucidating its biological effects. Research indicates that this compound undergoes biotransformation primarily through cytochrome P450 enzymes, which facilitate oxidation reactions.
Table 2: Metabolic Pathways Involving this compound
Enzyme Type | Reaction Type | Product |
---|---|---|
Cytochrome P450 | Oxidation | Benzyl sulfoxide |
Laccase | Oxidation | Dibenzyl sulfoxide |
These metabolic processes are crucial for understanding how this compound exerts its biological effects and how it can be utilized in therapeutic applications.
Properties
IUPAC Name |
propylsulfanylmethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOPSINYHITXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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